Omacetaxine mepesuccinate hydrochloride
CAS No.: 457895-79-3
Cat. No.: VC1571449
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

CAS No. | 457895-79-3 |
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Chemical Properties and Structure
Omacetaxine mepesuccinate hydrochloride belongs to the chemical class of cephalotaxus alkaloids, which are characterized by a tetracyclic structure containing a 1,3-benzodioxole component . The core structure arises from a skeletal rearrangement of the hydroaromatic component found in Erythrina group compounds . The hydrochloride salt form of omacetaxine mepesuccinate enhances stability and pharmaceutical properties of the compound.
The molecular formula of the parent compound omacetaxine mepesuccinate is C₂₉H₃₉NO₉, with a molecular weight of 545.6213 (monoisotopic mass: 545.262481851) . The chemical structure features several functional groups including benzazepines, benzodioxoles, and tertiary alcohols, contributing to its unique pharmacological properties .
Its IUPAC name is (2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0^{2,6}.0^{6,10}.0^{15,19}]icosa-1(20),4,13,15(19)-tetraen-3-yl 1-methyl (3R)-3-hydroxy-3-(4-hydroxy-4-methylpentyl)butanedioate . This complex structure underlies its specific binding characteristics and biological activity.
Pharmacological Properties
Mechanism of Action
Omacetaxine mepesuccinate hydrochloride exhibits a unique mechanism of action distinct from TKIs that target specific oncogenic proteins. Instead, it functions as a global protein synthesis inhibitor by preventing the formation of the first peptide bond during polypeptide synthesis . This mechanism involves binding to the A-site cleft of ribosomes, transiently inhibiting protein translation .
The compound's effects are particularly pronounced on proteins with short half-lives that require continuous synthesis to maintain their cellular functions . In leukemic cells, omacetaxine induces apoptosis through the selective decrease of these short-lived proteins, notably including the antiapoptotic proteins Mcl-1 and cMyc . This selective action on rapidly synthesized proteins explains its disproportionate effect on cancer cells that depend heavily on such proteins for survival and proliferation.
In the context of chronic myeloid leukemia, omacetaxine's mechanism is particularly valuable because it acts independently of the BCR-ABL protein status . Unlike TKIs whose efficacy can be compromised by BCR-ABL mutations (especially the T315I mutation), omacetaxine's activity remains unaffected by these resistance-conferring alterations .
Pharmacokinetics
Omacetaxine demonstrates distinctive pharmacokinetic properties when administered subcutaneously. The drug is rapidly absorbed following subcutaneous injection, with mean peak plasma concentrations observed within 1 hour of administration . It exhibits wide distribution throughout the body tissues, as evidenced by an apparent volume of distribution of 126.8 L/m² .
The plasma concentration versus time profile of omacetaxine follows a biexponential decay pattern, with a mean steady-state terminal half-life of approximately 7 hours . Importantly, the elimination half-life after the first dose (6.96 hours) remains nearly identical to that observed at steady state (7.03 hours), indicating consistent pharmacokinetic behavior over the treatment period . Some accumulation occurs during multiple twice-daily dosing, with a mean accumulation ratio of 1.45 .
Table 1: Key Pharmacokinetic Parameters of Omacetaxine Mepesuccinate
Parameter | Value | Notes |
---|---|---|
Time to peak plasma concentration | Within 1 hour | Indicates rapid absorption after SC administration |
Volume of distribution | 126.8 L/m² | Demonstrates extensive tissue distribution |
Terminal half-life | 7 hours | Consistent between first dose and steady state |
Elimination | <15% unchanged in urine | Primarily metabolized before elimination |
Accumulation ratio | 1.45 | During multiple twice-daily dosing |
Metabolism | Produces 4′-DMHHT and cephalotaxine | 4′-DMHHT at ~10% of parent compound concentration |
Regarding metabolism, omacetaxine mepesuccinate is converted to two inactive metabolites: 4′-DMHHT and cephalotaxine. Plasma concentrations of 4′-DMHHT are approximately 10% of those of the parent compound, with peak concentrations achieved at 3-5 hours post-administration . The elimination half-life of this metabolite is notably longer than that of omacetaxine, at approximately 16 hours, and follows a monoexponential decay pattern . Cephalotaxine levels were generally below quantifiable limits in most patients .
Urinary excretion accounts for less than 15% of the administered dose being eliminated as unchanged omacetaxine, suggesting that metabolic processes are the primary route of elimination .
Clinical Applications and Dosing
Omacetaxine mepesuccinate hydrochloride received FDA approval for a specific clinical context: the treatment of adult patients with chronic-phase or accelerated-phase chronic myeloid leukemia who have demonstrated resistance and/or intolerance to two or more tyrosine kinase inhibitors . This positioning in the treatment algorithm addresses an important clinical need for patients who have exhausted conventional TKI options.
The approved dosing regimen consists of 1.25 mg/m² administered subcutaneously twice daily for 14 consecutive days of a 28-day cycle . After initial response, maintenance treatment continues with the same dose administered twice daily but for only 7 consecutive days of a 28-day cycle . This induction-maintenance approach allows for maximal efficacy while managing cumulative toxicities.
Clinical studies have demonstrated that this dosing regimen achieves therapeutic plasma concentrations while maintaining a manageable safety profile . Subcutaneous administration represents a significant improvement over earlier intravenous formulations that were associated with more severe cardiovascular side effects .
Efficacy in Clinical Studies
The efficacy of omacetaxine mepesuccinate hydrochloride has been established through clinical trials in patients with chronic-phase and accelerated-phase chronic myeloid leukemia. Long-term efficacy data with 24 months of follow-up provide valuable insights into the durability of responses.
Adverse Event | Chronic-Phase CML | Accelerated-Phase CML |
---|---|---|
Grade ≥3 Hematologic Toxicities | 79% | 73% |
Thrombocytopenia (Grade ≥3) | 48% | Not specified |
Neutropenia (Grade ≥3) | 33% | Not specified |
Discontinuation Due to Toxicity | 10% | 5% |
Infectious Complications | Approximately 5% | Approximately 5% |
The manageable safety profile, coupled with the ability to administer omacetaxine over extended periods with appropriate dose adjustments, supports its use in patients who have limited treatment alternatives after failing multiple TKIs.
Emerging Applications and Research
Beyond its established role in TKI-resistant chronic myeloid leukemia, research on omacetaxine is exploring its potential utility in other malignancies. Recent studies have investigated its activity in hepatocellular carcinoma (HCC), where it has demonstrated antiproliferative effects .
The mechanism underlying omacetaxine's activity in solid tumors appears similar to that observed in hematologic malignancies, with preferential effects on short-lived proteins with high synthesis rates . Certain cancer subtypes may become "addicted" to high protein synthesis rates, potentially explaining their sensitivity to protein synthesis inhibitors like omacetaxine .
These emerging applications highlight the potential for omacetaxine to address unmet needs beyond its current approved indications, particularly in malignancies characterized by dependence on rapid protein synthesis.
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